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Compound of Interest

Compound Name: SNAP 94847

Cat. No.: B1681886 Get Quote

Welcome to the technical support center for SNAP-94847, a selective antagonist for the

Melanin-Concentrating Hormone Receptor 1 (MCHR1). This guide is designed to assist

researchers, scientists, and drug development professionals in navigating common challenges

and pitfalls during experimentation with this compound.

Frequently Asked Questions (FAQs)
Q1: What is SNAP-94847 and what is its primary mechanism of action?

SNAP-94847 is a potent and selective, non-peptide antagonist of the Melanin-Concentrating

Hormone Receptor 1 (MCHR1).[1][2] It binds with high affinity to MCHR1, thereby blocking the

downstream signaling pathways initiated by the endogenous ligand, melanin-concentrating

hormone (MCH).[3][4] MCHR1 is a G-protein-coupled receptor (GPCR) that couples to Gi and

Gq proteins, and its activation can lead to the inhibition of cAMP accumulation and stimulation

of intracellular calcium flux.[4]

Q2: What are the primary research applications of SNAP-94847?

SNAP-94847 is primarily used in preclinical research to investigate the role of the MCH system

in various physiological and pathological processes. In animal models, it has demonstrated

anxiolytic, antidepressant, and anorectic (appetite-suppressing) effects.[1][2][5] It is often used

in studies related to anxiety, depression, obesity, and reward pathways.[5][6]

Q3: What is the difference between SNAP-94847 and SNAP-94847 hydrochloride?
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SNAP-94847 is the free base form of the compound, while SNAP-94847 hydrochloride is the

salt form. While both forms exhibit comparable biological activity at equivalent molar

concentrations, the hydrochloride salt generally has enhanced water solubility and stability.[3]

Troubleshooting Guide
Issue 1: Inconsistent or unexpected behavioral results
in animal studies.
Possible Cause 1: Route of Administration. The route of administration can significantly impact

the bioavailability and efficacy of SNAP-94847. Studies have utilized both oral (p.o.) and

intraperitoneal (i.p.) injections.[6][7] Oral administration has shown good bioavailability (59%)

and a half-life of 5.2 hours in rats.[3] However, parenteral routes like i.p. injections may achieve

higher plasma levels more rapidly.[6] The choice of administration route should be consistent

within an experiment and justified based on the desired pharmacokinetic profile.

Possible Cause 2: Animal Strain Differences. Different rodent strains can exhibit varied

responses to SNAP-94847. For instance, chronic treatment with SNAP-94847 sensitized the

locomotor effects of a dopamine D2/D3 agonist in BALB/c mice but failed to do so in CD-1

mice.[8] It is crucial to consider the genetic background of the animals and to consult literature

for strain-specific effects.

Possible Cause 3: Acute vs. Chronic Dosing. The duration of treatment can influence the

observed effects. Some studies have shown that chronic administration of SNAP-94847 is

necessary to observe certain behavioral changes, such as the sensitization to dopamine

agonists, which is not seen after acute administration.[8]

Issue 2: Poor solubility and precipitation of the
compound during stock solution preparation or in vivo
formulation.
Problem: SNAP-94847 hydrochloride is sparingly soluble in aqueous solutions.[9]

Solution:
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For in vitro experiments: SNAP-94847 is soluble in DMSO (up to 250 mg/mL) and ethanol

(up to 100 mM).[9] It is recommended to prepare a high-concentration stock solution in

DMSO and then dilute it in the aqueous buffer for the final assay concentration. Be mindful of

the final DMSO concentration in your experiment, as it can have its own biological effects.

For in vivo experiments: A common formulation involves a multi-component solvent system.

One suggested vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45%

saline.[9] Another option is 10% DMSO and 90% (20% SBE-β-CD in saline).[9] It is essential

to prepare the formulation by adding each solvent sequentially and ensuring complete

dissolution at each step.

Issue 3: Off-target effects and data interpretation.
Problem: While SNAP-94847 is highly selective for MCHR1, the possibility of off-target effects

should not be entirely dismissed, especially at high concentrations.

Mitigation Strategies:

Dose-Response Studies: Conduct thorough dose-response experiments to determine the

minimal effective concentration and avoid using excessively high doses that may increase

the likelihood of off-target interactions.

Selectivity Data: Be aware of the compound's selectivity profile. SNAP-94847 displays over

80-fold selectivity for MCHR1 over α1A-adrenergic receptors and over 500-fold selectivity

over dopamine D2 receptors.[3]

Control Experiments: Include appropriate controls in your experimental design. This may

involve using a structurally related but inactive compound or testing the effect of SNAP-

94847 in MCHR1 knockout animals.

Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of SNAP-94847
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Target Species Ki (nM) Kd (pM)
Selectivity
Fold

Reference

MCHR1 Rat 2.2 530 - [3]

α1A-

adrenergic

receptor

Human 180 - >80 [10]

Dopamine D2

receptor
Human 7,400 - >500 [10]

Table 2: Pharmacokinetic Properties of SNAP-94847 in Rats (Oral Administration)

Parameter Value Reference

Bioavailability 59% [3]

Plasma Clearance 4.2 L/hr/kg [3]

Blood Clearance 3.3 L/hr/kg [3]

Half-life (t1/2) 5.2 h [3]

Experimental Protocols
Protocol 1: In Vivo Behavioral Assessment in Mice (Light/Dark Box Test)

This protocol is adapted from studies evaluating the anxiolytic-like effects of SNAP-94847.[11]

Animals: Male BALB/cJ mice.

Compound Preparation: Prepare SNAP-94847 in a vehicle suitable for oral gavage (e.g.,

10% DMSO, 90% corn oil).

Dosing: Administer SNAP-94847 orally at a dose of 20 mg/kg.

Procedure:
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One hour after administration, place the mouse in the center of the dark compartment of

the light/dark box.

Allow the mouse to freely explore the apparatus for 5 minutes.

Record the time spent in the light and dark compartments, the number of transitions

between compartments, and the total ambulatory distance using an automated tracking

system.

Data Analysis: Compare the parameters between the vehicle-treated and SNAP-94847-

treated groups using an appropriate statistical test (e.g., ANOVA). An increase in the time

spent in the light compartment is indicative of an anxiolytic-like effect.[11]

Protocol 2: In Vitro Functional Assay (FLIPR Calcium Mobilization Assay)

This protocol is a general method for assessing the antagonist activity of SNAP-94847 at the

MCHR1 receptor.

Cell Line: Use a cell line stably expressing the recombinant MCHR1 (e.g., HEK293 or CHO

cells).

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to

confluence.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

according to the manufacturer's instructions.

Compound Addition:

Prepare serial dilutions of SNAP-94847 in an appropriate assay buffer.

Add the SNAP-94847 dilutions to the wells and incubate for a predetermined time (e.g.,

15-30 minutes).

Agonist Stimulation: Add a fixed concentration of the MCH agonist to the wells. This

concentration should be at the EC80 to ensure a robust signal.
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Signal Detection: Measure the change in fluorescence intensity using a FLIPR (Fluorometric

Imaging Plate Reader) instrument.

Data Analysis: The antagonist effect of SNAP-94847 is determined by its ability to inhibit the

calcium mobilization induced by the MCH agonist. Calculate the IC50 value from the

concentration-response curve.
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Caption: MCHR1 signaling pathway and the inhibitory action of SNAP-94847.
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Caption: Troubleshooting workflow for in vivo experiments with SNAP-94847.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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